6-Isopropylpyridin-2(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of related pyridin-2(1H)-one derivatives has been reported using different approaches. For instance, a domino reaction has been utilized to synthesize 4,6-diarylated pyridin-2(1H)-one derivatives from chalcones under metal and base-free conditions, suggesting a mechanism that includes Michael addition, amination, intramolecular amidation, and dehydronitrosation . Although the specific synthesis of 6-Isopropylpyridin-2(1H)-one is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyridin-2(1H)-one derivatives is characterized by the presence of a planar pyridin-2(1H)-one group, as indicated in the study of 2-Isopropyl-6-methylpyrimidin-4(3H)-one . The planarity and potential for hydrogen bonding interactions, such as those observed in the crystal structure of related compounds, are likely to be relevant for 6-Isopropylpyridin-2(1H)-one as well.
Chemical Reactions Analysis
The chemical reactivity of pyridin-2(1H)-one derivatives includes their ability to participate in catalytic processes. For example, ruthenium(II) complexes bearing a symmetrical 2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine have shown good catalytic activity in the transfer hydrogenation of ketones . This indicates that pyridin-2(1H)-one derivatives can be functionalized to form complexes with metals and exhibit catalytic properties, which could be explored for 6-Isopropylpyridin-2(1H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridin-2(1H)-one derivatives are influenced by their molecular structure and intermolecular interactions. For instance, the presence of intermolecular hydrogen bonds and C-H…π interactions contribute to the stabilization of the crystal structure in related compounds . These interactions are likely to affect the melting points, solubility, and crystalline properties of 6-Isopropylpyridin-2(1H)-one. Additionally, the coordination chemistry of related ligands with metal ions, as studied in zinc, cadmium, and mercury complexes, reveals the potential for isomerization and the influence of temperature and metal ions on the structure .
Scientific Research Applications
Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application: Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .
- Methods of Application: The process involves utilizing a radical approach for the protodeboronation . This is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
The tert-butyl Group in Chemistry and Biology
- Summary of Application: The tert-butyl group is highlighted by summarising characteristic applications . It has a unique reactivity pattern due to its crowded structure .
- Methods of Application: The tert-butyl group is used in various chemical transformations . It also has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Results or Outcomes: The unique reactivity pattern of the tert-butyl group has led to its use in a variety of applications, from chemical transformations to biosynthetic and biodegradation pathways .
The tert-butyl Group in Chemistry and Biology
- Summary of Application: The tert-butyl group is highlighted by summarising characteristic applications . It has a unique reactivity pattern due to its crowded structure .
- Methods of Application: The tert-butyl group is used in various chemical transformations . It also has relevance in Nature and its implication in biosynthetic and biodegradation pathways .
- Results or Outcomes: The unique reactivity pattern of the tert-butyl group has led to its use in a variety of applications, from chemical transformations to biosynthetic and biodegradation pathways .
Safety And Hazards
This involves examining any safety concerns associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This involves considering potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
properties
IUPAC Name |
6-propan-2-yl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-4-3-5-8(10)9-7/h3-6H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDNTUOEUNAQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropylpyridin-2(1H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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